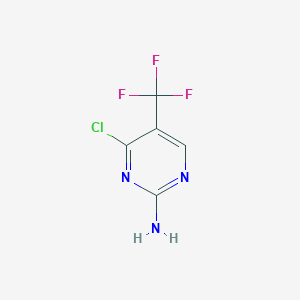
4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine
Vue d'ensemble
Description
“4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine” is a chemical compound with the CAS Number: 1201657-24-0. It has a molecular weight of 197.55 and its IUPAC name is 4-chloro-5-(trifluoromethyl)-2-pyrimidinylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H3ClF3N3/c6-3-2(5(7,8)9)1-11-4(10)12-3/h1H,(H2,10,11,12) and the InChI key is UWPIJBRPRPTDTI-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving “4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine” are not available, it’s worth noting that trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients .Applications De Recherche Scientifique
Agrochemical Industry
4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine: is a key structural motif in active agrochemical ingredients. Its derivatives, particularly those containing the trifluoromethylpyridine (TFMP) moiety, are extensively used in crop protection. Over 50% of the pesticides launched in the last two decades have been fluorinated, with many incorporating the TFMP group due to its unique physicochemical properties that contribute to pest control efficacy .
Pharmaceutical Development
Several pharmaceutical products contain the TFMP moiety, which is derived from compounds like 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine . These compounds have been granted market approval, and many more are undergoing clinical trials. The trifluoromethyl group is valued for its impact on the biological activity and physical properties of drug molecules .
FDA-Approved Drugs
The trifluoromethyl group, a component of 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine , is found in numerous FDA-approved drugs. Over the past 20 years, this group has been featured in the chemistry of 19 FDA-approved drugs, playing a crucial role as one of the pharmacophores .
Organic Synthesis
This compound serves as an intermediate in organic synthesis, particularly in the creation of more complex fluorinated organic chemicals. Its unique reactivity due to the fluorine atoms makes it a valuable building block in the synthesis of various organic compounds .
Material Science
In material science, the derivatives of 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine are used to investigate the effect of chemical substitutions on interfacial interactions. This is particularly relevant in the study of pyrimidines with phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phases .
Fungicidal Research
The compound is also involved in the design and synthesis of fungicidal agents. Its derivatives are being studied for their fungicidal activity, which is crucial for protecting crops from fungal diseases .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Mode of Action
As a pyrimidinamine derivative, it likely interacts with its targets by inhibiting the electron transport in mitochondrial complex i . This inhibition disrupts the normal functioning of the mitochondria, leading to the death of the organism.
Pharmacokinetics
It’s known that the physicochemical properties of a compound, such as lipophilicity and water solubility, can significantly impact its pharmacokinetic behavior .
Propriétés
IUPAC Name |
4-chloro-5-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF3N3/c6-3-2(5(7,8)9)1-11-4(10)12-3/h1H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPIJBRPRPTDTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620157 | |
| Record name | 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine | |
CAS RN |
1201657-24-0 | |
| Record name | 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



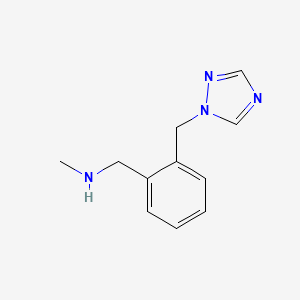
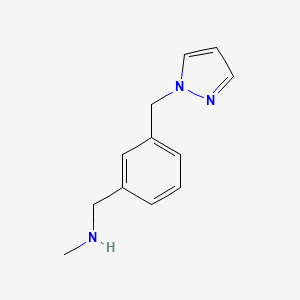
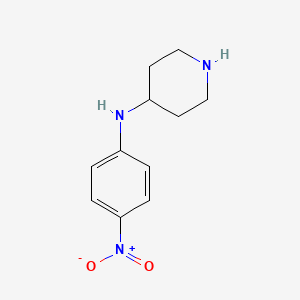

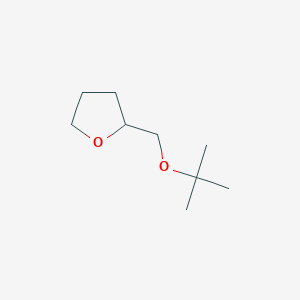

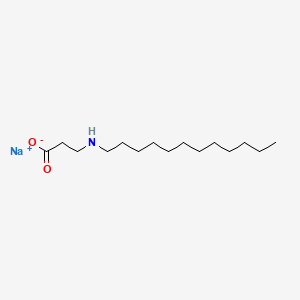
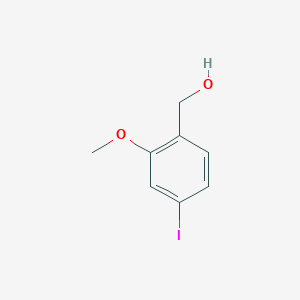
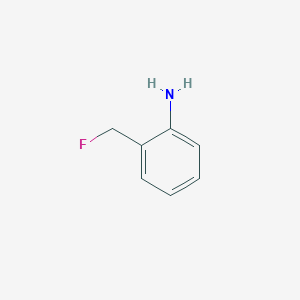

![4-[(Ethoxycarbonyl)amino]butanoic acid](/img/structure/B1612723.png)
